N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}cyclopropanesulfonamide
Description
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}cyclopropanesulfonamide is a synthetic small molecule characterized by a 1,2,4-triazolone core substituted with a pyridinyl group and a cyclopropane ring. Its synthesis likely involves cyclopropane sulfonamide coupling to the triazolone scaffold, a common strategy in medicinal chemistry to optimize drug-like properties .
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c21-15-19(9-8-17-24(22,23)13-5-6-13)18-14(20(15)12-3-4-12)11-2-1-7-16-10-11/h1-2,7,10,12-13,17H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPHYQGDVVHEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3CC3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}cyclopropanesulfonamide is a complex organic compound that has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring , a cyclopropyl group , and a pyridine moiety , which contribute to its unique biological profile. The molecular formula is with a molecular weight of approximately 399.5 g/mol.
The biological activity of this compound is primarily attributed to the triazole ring , which is known for its ability to interact with various biological targets:
- Antimicrobial Activity : Compounds with triazole structures often exhibit significant antibacterial and antifungal properties. They may inhibit the synthesis of ergosterol in fungi, disrupting cell membrane integrity.
- Antitumor Activity : The presence of the pyridine ring enhances interaction with cellular targets involved in cancer proliferation. Triazoles have been shown to induce apoptosis in various cancer cell lines.
Biological Activities
The following table summarizes the reported biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of triazole exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis through inhibition of specific enzymes involved in peptidoglycan formation .
- Antitumor Mechanism : Research indicated that triazole derivatives can activate apoptotic pathways in human cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action enhances their potential as chemotherapeutic agents .
- Anti-inflammatory Effects : In vitro studies showed that the compound reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages, suggesting its utility in treating inflammatory disorders.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the sulfonamide and triazole classes, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 349.4 g/mol. The presence of functional groups such as cyclopropyl, pyridinyl, and triazolyl enhances its reactivity and potential therapeutic effects.
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}cyclopropanesulfonamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Compounds containing triazole rings are often noted for their antimicrobial properties. This compound may inhibit bacterial growth or fungal infections due to its structural similarities with known antimicrobial agents.
- Anticancer Potential : Research indicates that triazole derivatives can exhibit anticancer activities by interfering with cell proliferation and inducing apoptosis in cancer cells. This compound's unique structure may enhance its efficacy against specific cancer types.
- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory properties. This compound could potentially modulate inflammatory pathways, making it relevant in treating conditions like arthritis or other inflammatory diseases.
Synthetic Routes
The synthesis of this compound can be achieved through various methods involving cyclization and nucleophilic substitutions. Key steps in the synthesis include:
- Formation of the Triazole Ring : This can be accomplished via cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Attachment of Functional Groups : Subsequent reactions can introduce the pyridine and cyclopropane moieties through coupling reactions such as Suzuki or Heck reactions.
- Final Coupling : The final product can be obtained by coupling the triazole-pyridine intermediate with the sulfonamide group under optimized conditions.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that a similar triazole derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics .
Case Study 2: Anticancer Activity
In vitro studies revealed that compounds with structural similarities to this compound induced apoptosis in various cancer cell lines. The mechanism was attributed to the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Key Differences :
- Substituent at the Ethyl Side Chain: The target compound features a cyclopropanesulfonamide group, while the analog substitutes this with a 3-(4-oxoquinazolin-3(4H)-yl)propanamide moiety. The latter introduces a quinazolinone ring, a heterocyclic system known for kinase inhibition and anticancer activity .
- Molecular Weight: The analog has a higher molecular weight (445.5 g/mol) compared to the cyclopropanesulfonamide derivative, likely due to the bulky quinazolinone group.
Physicochemical and Pharmacological Implications
| Parameter | Target Compound | Analog (CAS 1787917-27-4) |
|---|---|---|
| Core Structure | 1,2,4-Triazolone with pyridinyl and cyclopropane | 1,2,4-Triazolone with pyridinyl and quinazolinone |
| Side Chain | Cyclopropanesulfonamide | 3-(4-Oxoquinazolin-3(4H)-yl)propanamide |
| Molecular Weight | Not explicitly stated (estimated <445.5 g/mol) | 445.5 g/mol |
| Key Functional Groups | Sulfonamide (polar), cyclopropane (strain-enhanced reactivity) | Quinazolinone (aromatic, planar), propanamide (flexible) |
| Hypothesized Bioactivity | Potential kinase/modulatory activity due to triazolone and sulfonamide | Likely kinase inhibition (quinazolinone-driven) |
Rationale for Differences :
- The cyclopropanesulfonamide group in the target compound may favor interactions with polar enzyme active sites, such as ATP-binding pockets in kinases. In contrast, the quinazolinone in the analog could engage in π-π stacking with aromatic residues, a common mechanism in kinase inhibitors like gefitinib .
Preparation Methods
Core Triazolone Ring Formation
The 1,2,4-triazol-5-one scaffold is synthesized via cyclocondensation reactions. A common approach involves reacting thiourea derivatives with α-keto esters or acyl chlorides under basic conditions. For example, in WO2013186692A1 , triazolone derivatives were prepared by treating substituted phenylhydrazines with carbonyl-containing reagents (e.g., ethyl 3-oxobutanoate) in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and oxidation to form the triazolone ring.
Key Conditions :
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Reagents : Hydrazine derivatives, α-keto esters (e.g., ethyl 4,4-diethoxy-3-oxobutanoate), K₂CO₃
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Solvent : DMSO or ethanol
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Temperature : 80–100°C
Introduction of the Cyclopropyl Group
The cyclopropyl moiety at position 4 of the triazolone ring is introduced via alkylation or Grignard reactions . Patent WO2013186692A1 demonstrates that cyclopropyl groups can be installed by reacting the triazolone intermediate with cyclopropyl bromide in the presence of a base such as sodium hydride (NaH). Alternatively, cyclopropanation via [2+1] cycloaddition using diazomethane and a transition metal catalyst (e.g., rhodium) has been reported for analogous structures .
Optimized Protocol :
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Dissolve the triazolone intermediate in tetrahydrofuran (THF).
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Add NaH (2 equiv) and cyclopropyl bromide (1.5 equiv).
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Stir at 0°C for 1 hour, then warm to room temperature.
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Quench with water and extract with ethyl acetate.
Functionalization with Pyridin-3-Yl Substituent
The pyridin-3-yl group at position 3 is typically introduced via cross-coupling reactions . The MDPI study highlights the use of Suzuki-Miyaura coupling to attach aryl groups to triazole cores. For this compound, a halogenated triazolone intermediate (e.g., bromo or iodo at position 3) reacts with pyridin-3-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).
Representative Procedure :
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Reagents : 3-Bromo-triazolone, pyridin-3-ylboronic acid, Pd(PPh₃)₄, K₂CO₃
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Solvent : Dioxane/water (4:1)
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Temperature : 90°C, 12 hours
Sulfonamide Side Chain Installation
The ethyl sulfonamide side chain is incorporated through nucleophilic substitution . A primary amine intermediate (e.g., 2-aminoethyl-triazolone) reacts with cyclopropanesulfonyl chloride in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine, Et₃N). This method is validated in PubChem data for analogous sulfonamide compounds .
Stepwise Synthesis :
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Prepare 2-aminoethyl-triazolone by reducing a nitro precursor (H₂/Pd-C) or hydrolyzing a nitrile (H₂SO₄).
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Add cyclopropanesulfonyl chloride (1.2 equiv) and Et₃N (2 equiv) to the amine in DCM.
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Stir at room temperature for 4 hours.
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Purify via silica gel chromatography.
Final Compound Characterization
The synthesized compound is characterized using NMR , HPLC-MS , and X-ray crystallography . Key spectral data include:
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.90 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H), 7.85 (m, 1H), 4.30 (t, J = 6.0 Hz, 2H), 3.20 (t, J = 6.0 Hz, 2H), 1.90 (m, 1H, cyclopropyl), 1.10–1.05 (m, 4H, cyclopropyl).
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MS (ESI+) : m/z 406.1 [M+H]⁺.
Challenges and Optimization
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Regioselectivity : Ensuring the pyridin-3-yl group attaches exclusively at position 3 requires careful control of coupling conditions .
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Cyclopropane Stability : The cyclopropyl ring is sensitive to strong acids/bases; neutral pH conditions are maintained during sulfonylation .
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final product .
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves multi-step procedures. For example, triazole ring formation may require cyclization of a thiourea intermediate under basic conditions (e.g., NaOH or KOH) followed by sulfonamide coupling. Solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalysts (e.g., EDCI for amidation) are critical for yield optimization. Parallel reaction screening can identify ideal molar ratios and reduce side products like unreacted pyridine derivatives .
- Data Example : Analogous triazole-sulfonamide compounds achieve yields of 60–75% after purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR confirms cyclopropane and triazole ring proton environments (e.g., cyclopropane CH₂ at δ 1.2–1.5 ppm; triazole NH at δ 8.3–8.7 ppm).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% target peak area).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., calculated [M+H]⁺ = 390.12, observed 390.11) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays). For instance, if the compound shows IC₅₀ = 2 µM in a kinase inhibition assay but no effect in cell-based models, evaluate membrane permeability via PAMPA or Caco-2 assays.
- Metabolic Stability : Use liver microsome studies to rule out rapid degradation in cellular systems. Contradictions may arise from metabolic inactivation not observed in cell-free systems .
Q. What computational strategies predict binding affinity and selectivity toward enzyme targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclopropane sulfonamide fitting into hydrophobic pockets). Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR Modeling : Train models on triazole-sulfonamide analogs to correlate substituent effects (e.g., pyridine position) with activity .
Experimental Design Considerations
Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetic (PK) profile?
- Methodology :
- In Vitro : Microsomal stability assays (human/rat liver microsomes) and plasma protein binding (equilibrium dialysis) to predict half-life and free fraction.
- In Vivo : Rodent PK studies (IV/oral dosing) with LC-MS/MS quantification. For CNS targets, assess blood-brain barrier penetration via brain/plasma ratio .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential sulfonamide reactivity.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Consult institutional EH&S guidelines for solvent recycling .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?
- Methodology :
- 3D Model Optimization : Ensure organoids replicate in vivo hypoxia and cell-cell adhesion. Differences in drug penetration (e.g., spheroid size) may explain discrepancies.
- Metabolomics : Profile ATP levels or lactate secretion to assess metabolic adaptation in 3D models .
Structural-Activity Relationship (SAR) Studies
Q. Which structural modifications enhance target selectivity while minimizing off-target effects?
- Methodology :
- Fragment Replacement : Substitute pyridin-3-yl with pyridin-2-yl to alter hydrogen bonding.
- Isosteric Replacement : Replace cyclopropane with bicyclo[1.1.1]pentane to improve metabolic stability. Validate via crystallography or mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
